molecular formula C10H11NO5 B010923 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester CAS No. 19872-93-6

2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester

Cat. No. B010923
CAS RN: 19872-93-6
M. Wt: 225.2 g/mol
InChI Key: NFIRNYBABWFVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridine derivatives, including compounds similar to 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester, often involves multi-step chemical processes. For example, a study described the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols through a low-temperature aryl bromide-to-alcohol conversion as the final step, highlighting the complexity and precision required in synthesizing such compounds (Wijtmans et al., 2004).

Molecular Structure Analysis

Structural analysis of pyridine derivatives is crucial for understanding their chemical behavior and potential applications. For instance, X-ray crystallography has been employed to confirm the structure of related pyridine compounds, providing insight into their molecular configurations and intermolecular interactions (Low et al., 1996).

Chemical Reactions and Properties

Pyridine derivatives exhibit a range of chemical reactivities and properties. A study on pyrrole derivatives, which share some similarities with pyridine compounds, outlined a novel ring-cleavage reaction, indicating the diverse reactivity of such molecules (Gómez et al., 1985).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting point, and crystal structure, are critical for their practical applications. Research into the crystal structure of similar compounds has provided valuable data, including molecular dimensions and hydrogen bonding patterns, which are essential for understanding the material's physical characteristics (Silva et al., 2006).

Chemical Properties Analysis

The chemical properties of pyridine derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. Studies involving the reactivity and stability of these compounds towards oxidative conditions have revealed significant insights into their chemical behaviors, showcasing their potential as antioxidants (Wijtmans et al., 2004).

Scientific Research Applications

  • Pharmaceutical Applications :

    • Certain derivatives, like 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, exhibit potent pharmacological activities such as coronary vasodilation and antihypertensive activity, making them suitable for further development as antihypertensive drugs (Meyer et al., 1981).
    • Optical isomers of certain derivatives show different pharmacological properties in rat ventricular myocytes, with significant hypotensive effects and favorable pharmacokinetic characteristics (Xiao-Qiang Li et al., 2010).
  • Chemical Synthesis and Organic Chemistry :

    • 4-Alkoxy-2,6-di(hydroxymethyl) pyridines, which are structurally related, can be synthesized with high yields. These compounds have applications in liquid crystals and polymer electrolyte liquid crystals (Tajbakhsh et al., 1998).
    • Electroreductive synthesis of dihydro- and tetrahydropyridine dicarboxylic acid derivatives is a highly selective and efficient method for obtaining these compounds in good yields (Kita et al., 1999).
  • Bioassay Development :

    • Derivatives of 2,6-pyridinedicarboxylic acid offer a new, sensitive detection method for bioassays, enabling all steps to be performed within the physiological pH range, which is crucial for maintaining biological activity (Steinkamp & Karst, 2004).
  • Metabolism and Biochemical Applications :

    • Cytochrome P-450 enzymes can catalyze oxidation of derivatives, producing novel compounds. This indicates a potential role in drug metabolism and the development of new pharmacological agents (Guengerich et al., 1988).

properties

IUPAC Name

dimethyl 4-methoxypyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)11-8(5-6)10(13)16-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIRNYBABWFVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173628
Record name 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester

CAS RN

19872-93-6
Record name 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019872936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19872-93-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Reactant of Route 2
Reactant of Route 2
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Reactant of Route 3
Reactant of Route 3
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Reactant of Route 4
Reactant of Route 4
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Reactant of Route 6
Reactant of Route 6
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester

Citations

For This Compound
1
Citations
BK Lavine, K Nuguru, N Mirjankar, J Workman - Microchemical Journal, 2012 - Elsevier
435 infrared (IR) absorbance spectra of 140 carboxylic acids and 295 noncarboxylic acids which included aldehydes, ketones, esters, amides as well as compounds containing both …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.